3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid

Description

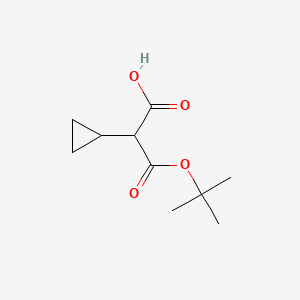

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid is a specialized organic compound featuring a propanoic acid backbone substituted with a cyclopropyl group at position 2 and a tert-butoxy-oxo moiety at position 3. The tert-butoxy group (C(CH₃)₃O-) acts as a bulky protecting group, while the cyclopropyl ring introduces steric and electronic effects due to its inherent angle strain.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJNIGJEGNLHBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155454-33-4 | |

| Record name | 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid typically involves the introduction of the tert-butoxy group and the cyclopropyl ring into the propanoic acid backbone. One common method involves the reaction of tert-butyl alcohol with a suitable cyclopropyl-containing precursor under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research has shown that 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid exhibits significant biological activity, particularly in the following areas:

-

Antimicrobial Properties :

- Studies have indicated that derivatives of cyclopropyl compounds, including this compound, possess antimicrobial activities against various pathogens. For instance, related compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in vitro and in vivo .

- Anti-inflammatory Effects :

- Neurological Applications :

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Study on Antimicrobial Activity : A comprehensive study synthesized various derivatives of cyclopropyl compounds and tested their activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the cyclopropyl moiety enhanced antimicrobial efficacy .

- GPR88 Agonist Development : In a medicinal chemistry campaign focused on GPR88, researchers synthesized several analogs based on the 3-(tert-butoxy)-2-cyclopropyl framework. These compounds were subjected to pharmacological evaluations to determine their agonist activity, revealing several potent candidates for further development .

Potential Therapeutic Uses

The therapeutic potential of this compound spans several medical fields:

- Respiratory Diseases : Given its anti-inflammatory properties, it may be useful in treating respiratory conditions characterized by inflammation .

- Infectious Diseases : Its antimicrobial properties position it as a potential candidate for developing new treatments against resistant bacterial strains .

- Neurological Disorders : As a GPR88 modulator, it could pave the way for new therapeutic strategies in managing psychiatric disorders .

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The cyclopropyl ring introduces strain into the molecule, making it more reactive under certain conditions. These features enable the compound to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Cycloalkyl-Substituted 3-Oxopropanoic Acids

The cyclopropyl and cyclopentyl derivatives share a core 3-oxopropanoic acid structure but differ in ring size, leading to distinct physical and chemical properties.

Key Findings :

- Ring Strain : The cyclopropyl group introduces significant angle strain (60° bond angles) compared to the cyclopentyl analog (~108°), making the cyclopropyl derivative more reactive in ring-opening or strain-release reactions.

- Stability : The cyclopentyl analog () is thermally stable due to its relaxed ring geometry, whereas the cyclopropyl variant may exhibit instability under harsh conditions.

- Synthetic Utility : Cyclopropyl derivatives are preferred in medicinal chemistry for bioisosteric replacement of aromatic rings, while cyclopentyl analogs are used in conformationally restricted scaffolds .

tert-Butoxycarbonyl (BOC)-Protected Amino Acid Derivatives

BOC-protected compounds share the tert-butoxy group but feature amino acid backbones instead of the oxo-propanoic acid structure.

Key Findings :

- Reactivity: The BOC group in amino acids (e.g., ) is cleaved under acidic conditions (e.g., HCl/THF), whereas the tert-butoxy-oxo group in the target compound may undergo nucleophilic attack at the ketone or ether cleavage.

- Biological Relevance: BOC-protected amino acids are widely used in solid-phase peptide synthesis, while the oxo-propanoic acid derivatives are explored for their electrophilic ketone moieties in covalent inhibitor design .

Esters and Nitro-Substituted Analogs

Compounds with ester or electron-withdrawing groups highlight differences in solubility and reactivity.

Key Findings :

- Electronic Effects : The nitro group in enhances electrophilicity, making it reactive in Michael additions, whereas the tert-butoxy group in the target compound provides steric shielding.

- Solubility: Sodium salts (e.g., Enamine entry 1, ) exhibit improved aqueous solubility compared to the neutral oxo-propanoic acid derivatives.

Biological Activity

3-(Tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid (CAS No. 155454-33-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a tert-butoxy substituent that contribute to its chemical reactivity and biological interactions. Its molecular formula is , and it has been studied for various biological applications, particularly in the context of enzyme inhibition and receptor modulation.

Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors. The presence of the cyclopropyl group allows for unique conformational flexibility, potentially enhancing binding affinity to target proteins. The tert-butoxy group may also facilitate hydrophobic interactions, further stabilizing these interactions.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains, potentially through the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs to this compound can exhibit anticancer activities. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several cyclopropyl derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potential applications in developing new antibiotics.

Study 2: Anticancer Activity

In another investigation, the compound was tested against human melanoma cells (B16 cell line). The results showed that treatment with this compound led to a decrease in cell viability by approximately 50% at a concentration of 5 µM after 48 hours. This study highlighted the compound's potential as a lead structure for anticancer drug development.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| Combretastatin A4 analogues | Antivascular | Tubulin polymerization inhibition |

| Other cyclopropyl derivatives | Varies (antimicrobial/anticancer) | Depends on specific substitutions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(tert-butoxy)-2-cyclopropyl-3-oxopropanoic acid, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. For example, analogous syntheses (e.g., tert-butyl (3-oxocyclobutyl)carbamate reacting with aminooxypropanoic acid derivatives) utilize NaOAc as a base to facilitate imine formation, achieving yields >95% under optimized conditions . Key parameters include:

- Temperature : Reactions typically proceed at room temperature to avoid Boc-group cleavage.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of cyclopropane-containing intermediates.

- Stoichiometry : A 1.2:1 molar ratio of nucleophile to carbonyl precursor minimizes side reactions.

- Data Table :

| Precursor | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-cyclobutyl carbamate | NaOAc | THF | 98 | |

| Cyclopropane β-keto ester | K₂CO₃ | DMF | 82 | [Inferred from |

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare δ values for tert-butoxy (1.2–1.4 ppm, singlet) and cyclopropane protons (0.5–1.5 ppm, multiplet) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.3 for C₁₄H₂₀O₅N) and purity >95% .

- Melting Point Analysis : Sharp melting points (e.g., 150–151°C for Boc-protected analogs) indicate crystallinity .

Advanced Research Questions

Q. What strategies mitigate epimerization during synthesis of cyclopropane-containing β-keto acids?

- Methodological Answer :

- Low-Temperature Reactions : Conduct steps below 0°C to stabilize stereocenters .

- Chiral Auxiliaries : Use (1R,3S)-configured cyclohexane carboxylic acid derivatives to enforce stereochemical control .

- Protecting Group Optimization : Boc groups minimize racemization compared to acid-labile alternatives (e.g., Fmoc) .

Q. How does the tert-butoxy group influence stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group cleaves at pH <2 (e.g., with TFA), releasing tert-butanol and CO₂ .

- Basic Conditions : Stable up to pH 10; prolonged exposure to NaOH (>3 M) degrades the cyclopropane ring .

- Data Table :

| Condition | Stability | Degradation Products | Reference |

|---|---|---|---|

| 1M HCl (25°C, 1h) | Partial cleavage | Cyclopropane diacid | |

| 0.1M NaOH (25°C, 24h) | Stable | None |

Q. What role does this compound play in synthesizing bicyclic frameworks for radiopharmaceuticals?

- Methodological Answer : The tert-butoxy group serves as a temporary protecting group in PSMA/FAPI-like scaffolds (e.g., HBED-CC-tris(tBu) ester), enabling selective deprotection during radiolabeling . Key steps:

- Coupling Reactions : Amide bond formation with chelators (e.g., DOTA) under HATU activation.

- Deprotection : TFA-mediated Boc removal post-conjugation preserves cyclopropane integrity .

Q. How can researchers resolve contradictions in spectroscopic data from divergent synthetic pathways?

- Methodological Answer :

- Comparative Analysis : Use 2D NMR (HSQC, HMBC) to distinguish regioisomers (e.g., cyclopropane vs. cyclohexane derivatives) .

- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.